molecular formula C14H12N2O3S B3264826 1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)- CAS No. 397842-89-6

1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)-

Cat. No.: B3264826
CAS No.: 397842-89-6
M. Wt: 288.32 g/mol
InChI Key: HOSWFCNOLCXXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-, is a heterocyclic compound featuring a fused pyrrole-pyridine core. The molecule is distinguished by a methoxy group at the 5-position and a phenylsulfonyl substituent at the 1-position (Figure 1). The 5-methoxy group facilitates hydrogen bonding with residue G485 in FGFR1, while the phenylsulfonyl moiety interacts with D641 via hydrogen bonding, enhancing binding affinity and selectivity . This compound exemplifies structure-based drug design, where substituents are strategically placed to optimize interactions within hydrophobic pockets and hinge regions of kinases .

Properties

IUPAC Name

1-(benzenesulfonyl)-5-methoxypyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-19-12-9-11-7-8-16(14(11)15-10-12)20(17,18)13-5-3-2-4-6-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSWFCNOLCXXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)- typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)- involves the inhibition of FGFR signaling pathways. FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. By inhibiting FGFRs, this compound can disrupt these processes, leading to the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine are best understood through comparison with structurally analogous derivatives (Table 1).

Table 1: Structural and Functional Comparison of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound Name 1-Substituent 5-Substituent Key Biological Activity Notable Interactions
5-Methoxy-1-(phenylsulfonyl)- derivative Phenylsulfonyl Methoxy FGFR inhibition (IC₅₀ = 12 nM) H-bond with G485 and D641
5-(4-Trifluoromethylphenyl)-6c H Trifluoromethyl Unspecified (synthetic focus) Hydrophobic interactions
5-(4-Methoxyphenyl)-6d H Methoxyphenyl Unspecified (synthetic focus) π-π stacking
5-Bromo-1-(phenylsulfonyl)- derivative Phenylsulfonyl Bromo Unspecified Increased lipophilicity
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine H - Kinase inhibition ATP-binding pocket interaction

Structural and Electronic Differences

  • 5-Position Substitution : The 5-methoxy group in the target compound enables hydrogen bonding with G485 in FGFR1, a critical interaction absent in derivatives with electron-withdrawing groups (e.g., trifluoromethyl in 6c ) or lipophilic substituents (e.g., bromo in ). Methoxy’s polarity also improves aqueous solubility compared to bromo or trifluoromethyl groups .
  • 1-Position Substitution : The phenylsulfonyl group at the 1-position distinguishes the target compound from analogs with unsubstituted NH (e.g., 6c, 6d). This substituent enhances stability by preventing metabolic oxidation and contributes to hydrogen bonding with D641 in FGFR1 .

Physicochemical Properties

  • Solubility : The 5-methoxy group enhances polarity, improving solubility compared to bromo- or trifluoromethyl-substituted analogs .
  • Metabolic Stability : The phenylsulfonyl group reduces susceptibility to cytochrome P450-mediated metabolism, increasing half-life relative to NH-unsubstituted derivatives .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of various kinases and growth factor receptors. The compound 1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)- (CAS No. 397842-89-6) is a notable member of this class and has shown promising potential in various therapeutic applications.

Synthesis and Structure

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves reactions that modify the core structure to enhance biological activity. The specific compound features a phenylsulfonyl group at the 1-position and a methoxy group at the 5-position, which are critical for its interaction with biological targets.

1. Inhibition of Fibroblast Growth Factor Receptors (FGFR)

Recent studies have highlighted the potent inhibitory effects of 1H-pyrrolo[2,3-b]pyridine derivatives on FGFRs. For instance, one derivative demonstrated an IC50 value of 1900 nM against FGFR1, indicating significant potency. Modifications to the substituents at the 5-position have been shown to enhance this activity further, with some derivatives exhibiting up to a 20-fold increase in FGFR1 inhibition compared to the parent compound .

CompoundIC50 (nM)Target
1H-Pyrrolo[2,3-b]pyridine1900FGFR1
Modified Derivative~100FGFR1

2. Anti-proliferative Activity

The anti-proliferative effects of these compounds have been evaluated against various cancer cell lines. For example, certain derivatives showed significant activity against breast cancer cell lines such as MDA-MB-231 and MCF-7. The mechanism appears to involve apoptosis induction and cell cycle arrest .

3. Phosphodiesterase Inhibition

Another area of interest is the inhibition of phosphodiesterases (PDEs). A related study identified a series of pyrrolo[2,3-b]pyridine-2-carboxamide derivatives that selectively inhibited PDE4B, demonstrating anti-inflammatory properties by significantly reducing TNF-α release from macrophages subjected to pro-inflammatory stimuli .

4. Kinase Inhibition

The compound has also been studied for its potential as an inhibitor of SGK-1 kinase, which is implicated in various diseases including cancer and metabolic disorders. The ability to inhibit SGK-1 suggests potential therapeutic applications in treating diseases associated with dysregulated kinase activity .

Case Studies

Several case studies have demonstrated the efficacy of pyrrolo[2,3-b]pyridine derivatives:

  • Case Study 1 : A derivative was tested in vivo for its ability to reduce tumor size in mouse models of breast cancer. Results indicated a significant reduction in tumor volume compared to controls.
  • Case Study 2 : A study on anti-inflammatory effects showed that a specific derivative reduced inflammation markers in animal models of arthritis, suggesting therapeutic potential for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and reaction conditions for preparing 5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core formation : Cyclization of substituted pyridine precursors under controlled pH and temperature (e.g., using acetic acid at 120°C) to form the pyrrolopyridine scaffold .

Sulfonylation : Introduction of the phenylsulfonyl group via reaction with phenylsulfonyl chloride in the presence of a base (e.g., NaH) at 0°C to room temperature .

Methoxy group installation : Methoxylation at position 5 using methylating agents like methyl iodide under basic conditions .

  • Critical Parameters : Reaction yields depend on solvent choice (e.g., toluene/ethanol mixtures for Suzuki couplings) and reagent stoichiometry .

Q. How is the structural identity and purity of the compound confirmed in academic research?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are used to confirm substituent positions (e.g., methoxy at C5, sulfonyl at N1) and ring fusion .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C15_{15}H14_{14}N2_2O3_3S) .
  • HPLC : Purity assessment (>95%) via reverse-phase chromatography with UV detection .

Q. What are the primary biological targets or mechanisms associated with this compound?

  • Methodological Answer : The phenylsulfonyl-pyrrolopyridine scaffold is implicated in fibroblast growth factor receptor (FGFR) inhibition.

  • Assays : FGFR kinase inhibition is measured via fluorescence-based enzymatic assays (IC50_{50} values typically in nM range) .
  • Structure-Activity Relationship (SAR) : The sulfonyl group enhances binding affinity to FGFR’s ATP-binding pocket, while the methoxy group modulates solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the sulfonylation step?

  • Methodological Answer :

  • Solvent Selection : Use anhydrous DMF or THF to minimize hydrolysis of sulfonyl chloride .
  • Temperature Control : Slow addition of sulfonyl chloride at 0°C followed by gradual warming reduces side reactions .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
    • Data-Driven Example : A study reported a 25% yield increase by switching from dichloromethane to THF and using NaH as a base .

Q. How do structural modifications (e.g., halogenation, dioxolane addition) impact bioactivity?

  • Methodological Answer :

  • Halogenation : Introducing chloro or fluoro groups at C4 (e.g., as in 4-chloro derivatives) enhances FGFR selectivity but may reduce solubility .
  • Dioxolane Moieties : Addition of 1,3-dioxolane at C5 improves metabolic stability (e.g., in vivo half-life extended by 2.5× in murine models) .
    • Comparative Data :
CompoundFGFR1 IC50_{50} (nM)Solubility (µg/mL)
5-Methoxy derivative12.38.2
4-Chloro-5-dioxolane analog8.75.1
(Source: )

Q. How can contradictory data on off-target effects (e.g., kinase promiscuity) be resolved?

  • Methodological Answer :

  • Selectivity Profiling : Use kinase panel screens (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • Molecular Dynamics (MD) Simulations : Predict binding modes to non-FGFR kinases (e.g., VEGFR2) and guide structural refinements .
  • Crystallography : Co-crystallization with FGFR1 and competing kinases to map critical binding residues .

Q. What advanced analytical techniques are recommended for studying degradation products during stability testing?

  • Methodological Answer :

  • LC-MS/MS : Identify hydrolytic or oxidative degradation products (e.g., sulfonic acid derivatives) under accelerated stability conditions (40°C/75% RH) .
  • Solid-State NMR : Characterize amorphous vs. crystalline degradation phases in bulk material .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)-
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.